1-(2-carboxyethyl)-2-(2-hydroxypropan-2-yl)-1,4a,4b,9,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid
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Overview
Description
1-(2-carboxyethyl)-2-(2-hydroxypropan-2-yl)-1,4a,4b,9,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid is a complex organic compound with a unique structure. It belongs to the class of diterpenoids, which are known for their diverse biological activities. This compound is characterized by its intricate three-dimensional structure and multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-carboxyethyl)-2-(2-hydroxypropan-2-yl)-1,4a,4b,9,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid involves several steps, including oxidation, Diels-Alder reactions, and other complex organic transformations. The key strategies often involve the use of oxidative dearomatization and cycloaddition reactions to construct the core structure .
Industrial Production Methods
Industrial production of such complex diterpenoids typically involves multi-step synthesis processes that are optimized for yield and purity. These processes often require advanced techniques and equipment to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-carboxyethyl)-2-(2-hydroxypropan-2-yl)-1,4a,4b,9,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of different derivatives.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-(2-carboxyethyl)-2-(2-hydroxypropan-2-yl)-1,4a,4b,9,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, analgesic, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-carboxyethyl)-2-(2-hydroxypropan-2-yl)-1,4a,4b,9,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors involved in inflammation, pain, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diterpenoids with complex structures and diverse biological activities, such as:
- Atisine
- Denudatine
- Arcutane
- Arcutine
- Napelline
- Hetidine
Uniqueness
1-(2-carboxyethyl)-2-(2-hydroxypropan-2-yl)-1,4a,4b,9,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid stands out due to its unique combination of functional groups and its specific three-dimensional structure. This uniqueness contributes to its distinct reactivity and biological activities, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C30H48O5 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
1-(2-carboxyethyl)-2-(2-hydroxypropan-2-yl)-1,4a,4b,9,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-25(2)14-16-30(24(33)34)17-15-28(6)19(20(30)18-25)8-9-22-27(5,12-11-23(31)32)21(26(3,4)35)10-13-29(22,28)7/h8,20-22,35H,9-18H2,1-7H3,(H,31,32)(H,33,34) |
InChI Key |
HBMBVLYBFSJKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(C)(C)O)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
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